molecular formula C26H32N2O6 B4988122 diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate)

diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate)

Cat. No. B4988122
M. Wt: 468.5 g/mol
InChI Key: BBFQHFVQRJTREI-UHFFFAOYSA-N
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Description

Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a complex molecule that is synthesized using a specific method and has a unique mechanism of action that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that play a role in inflammation and tumor growth. The compound has also been found to bind to certain metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) has a range of biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. The compound has also been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is its versatility in various scientific research applications. It is a stable compound that can be easily synthesized in large quantities with high purity. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions related to diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) that could be explored. One potential area of research is the development of new fluorescent probes for metal ion detection. Another area of research could be the investigation of the compound's potential as an anti-cancer agent. Additionally, further studies could be conducted to better understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is a complex molecule that has a range of potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) involves the condensation reaction between diethyl malonate and 1,2-ethanediamine. The resulting product is then reacted with benzyl bromide to obtain the final compound. This method has been optimized to produce high yields of the compound with a purity of over 95%.

Scientific Research Applications

Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

ethyl 2-benzyl-3-[2-[(2-benzyl-3-ethoxy-3-oxopropanoyl)amino]ethylamino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-3-33-25(31)21(17-19-11-7-5-8-12-19)23(29)27-15-16-28-24(30)22(26(32)34-4-2)18-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFQHFVQRJTREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NCCNC(=O)C(CC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzyl-3-[2-[(2-benzyl-3-ethoxy-3-oxopropanoyl)amino]ethylamino]-3-oxopropanoate

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